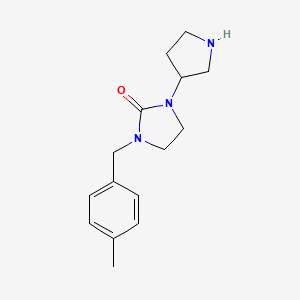![molecular formula C9H7BrN2O B7903820 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B7903820.png)
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridinesThe presence of a bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method is the one-pot tandem cyclization/bromination reaction. In this method, the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base . This reaction proceeds under mild conditions and is metal-free, making it an environmentally friendly approach.
Analyse Chemischer Reaktionen
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone has been widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(2-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(2-Iodoimidazo[1,2-a]pyridin-3-yl)ethanone
The uniqueness of this compound lies in its bromine atom, which provides a balance between reactivity and stability, making it a versatile intermediate for further chemical transformations .
Eigenschaften
IUPAC Name |
1-(2-bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLRGZOZGPMYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Aminomethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B7903738.png)


![3-Bromo-5-fluoro-4-methylbenzo[b]thiophene](/img/structure/B7903776.png)

![3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B7903797.png)


![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B7903824.png)
![5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B7903830.png)
![6-Benzyl-decahydro-[1,6]naphthyridine](/img/structure/B7903831.png)



